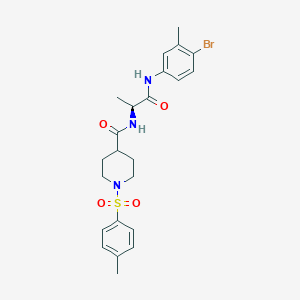
C23H28BrN3O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H28BrN3O4S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H28BrN3O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Nucleophilic substitution reactions: These reactions often involve the substitution of a leaving group with a nucleophile, leading to the formation of the desired compound.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the final product.
Coupling reactions: These reactions involve the joining of two or more molecular fragments to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize production costs. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
C23H28BrN3O4S: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Common solvents used in these reactions include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
C23H28BrN3O4S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecular structures.
Biology: It is used in the study of biological processes and the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C23H28BrN3O4S involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, including the inhibition of enzyme activity, the modulation of signal transduction pathways, and the induction of cell death. The exact mechanism of action depends on the specific context in which the compound is used.
Comparison with Similar Compounds
C23H28BrN3O4S: can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. For example:
C23H28ClN3O4S: This compound contains chlorine instead of bromine and may have different chemical and biological properties.
C23H28BrN3O4: This compound lacks the sulfur atom and may have different reactivity and applications.
By comparing This compound
Properties
Molecular Formula |
C23H28BrN3O4S |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[(2S)-1-(4-bromo-3-methylanilino)-1-oxopropan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H28BrN3O4S/c1-15-4-7-20(8-5-15)32(30,31)27-12-10-18(11-13-27)23(29)25-17(3)22(28)26-19-6-9-21(24)16(2)14-19/h4-9,14,17-18H,10-13H2,1-3H3,(H,25,29)(H,26,28)/t17-/m0/s1 |
InChI Key |
IQOODTVWXCQWFF-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](C)C(=O)NC3=CC(=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C(=O)NC3=CC(=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)

![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)


![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-3-methoxybenzene](/img/structure/B12627741.png)
